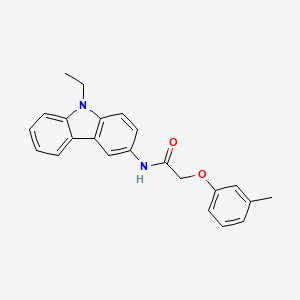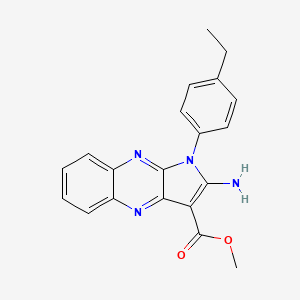![molecular formula C16H13ClF3NO2 B11618022 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B11618022.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-cloro-5-(trifluorometil)fenil]-2-(3-metilfenoxi)acetamida es un compuesto orgánico que pertenece a la clase de las fenoxiacetamidas. Este compuesto se caracteriza por la presencia de un grupo cloro y trifluorometil en el anillo fenilo, así como un grupo metilfenoxi unido a la porción acetamida. Se utiliza en diversas aplicaciones de investigación científica debido a sus propiedades químicas únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-[2-cloro-5-(trifluorometil)fenil]-2-(3-metilfenoxi)acetamida típicamente implica la reacción de 2-cloro-5-(trifluorometil)anilina con 3-metilfenol en presencia de un agente acilante como el anhídrido acético. La reacción se lleva a cabo bajo condiciones controladas para garantizar la formación del producto deseado. La mezcla de reacción se purifica luego utilizando técnicas estándar como recristalización o cromatografía para obtener el compuesto puro.
Métodos de producción industrial
En un entorno industrial, la producción de N-[2-cloro-5-(trifluorometil)fenil]-2-(3-metilfenoxi)acetamida puede implicar la síntesis a gran escala utilizando reactores automatizados y procesos de flujo continuo. Las condiciones de reacción se optimizan para maximizar el rendimiento y minimizar los subproductos. El producto final se somete a rigurosas medidas de control de calidad para garantizar su pureza y consistencia.
Análisis De Reacciones Químicas
Tipos de reacciones
N-[2-cloro-5-(trifluorometil)fenil]-2-(3-metilfenoxi)acetamida puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: El compuesto se puede oxidar para formar óxidos o derivados hidroxilados correspondientes.
Reducción: Las reacciones de reducción pueden conducir a la formación de derivados de aminas.
Sustitución: El grupo cloro se puede sustituir por otros nucleófilos, lo que lleva a la formación de diferentes derivados.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio (LiAlH₄) o borohidruro de sodio (NaBH₄).
Sustitución: Se pueden emplear nucleófilos como metóxido de sodio (NaOCH₃) o tert-butóxido de potasio (KOtBu).
Principales productos formados
Oxidación: Formación de derivados hidroxilados o carboxilados.
Reducción: Formación de derivados de aminas.
Sustitución: Formación de diversas fenoxiacetamidas sustituidas.
Aplicaciones Científicas De Investigación
N-[2-cloro-5-(trifluorometil)fenil]-2-(3-metilfenoxi)acetamida tiene varias aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se investiga por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y antiinflamatorias.
Medicina: Se explora por sus posibles aplicaciones terapéuticas en el desarrollo de fármacos.
Industria: Se utiliza en el desarrollo de agroquímicos y otros productos industriales.
Mecanismo De Acción
El mecanismo de acción de N-[2-cloro-5-(trifluorometil)fenil]-2-(3-metilfenoxi)acetamida involucra su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad y llevando a diversos efectos biológicos. Las vías y los objetivos exactos pueden variar dependiendo de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
- 2-Cloro-5-(trifluorometil)piridina
- N-[2-Cloro-5-(trifluorometil)fenil]imidodicarbonimidic diamida
Unicidad
N-[2-cloro-5-(trifluorometil)fenil]-2-(3-metilfenoxi)acetamida es única debido a su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas. En comparación con compuestos similares, puede exhibir diferentes patrones de reactividad y actividades biológicas, lo que lo hace valioso para aplicaciones de investigación e industriales específicas.
Propiedades
Fórmula molecular |
C16H13ClF3NO2 |
|---|---|
Peso molecular |
343.73 g/mol |
Nombre IUPAC |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide |
InChI |
InChI=1S/C16H13ClF3NO2/c1-10-3-2-4-12(7-10)23-9-15(22)21-14-8-11(16(18,19)20)5-6-13(14)17/h2-8H,9H2,1H3,(H,21,22) |
Clave InChI |
SPISBZXJRYZOKO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)OCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-Methoxyphenyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11617942.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11617947.png)
![ethyl 4-methyl-9-(2,2,6,6-tetramethylpiperidin-4-yl)-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate](/img/structure/B11617948.png)
![3-{[(2Z)-2,3,4,5-Tetrahydro-1H-1-benzazepin-2-ylidene]amino}propanoic acid](/img/structure/B11617954.png)
![2-[(2,4,6-Trichlorophenoxy)methyl]imidazo[1,2-a]pyrimidine](/img/structure/B11617964.png)

![2-(4-benzylpiperidin-1-yl)-3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11617972.png)

![Butyl 4-({2-oxo-1-[(phenylcarbonyl)amino]-2-(thiophen-2-yl)ethyl}amino)benzoate](/img/structure/B11617982.png)
![(5Z)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11617988.png)
![2,2-Dimethyl-3-phenyl-7-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)hept-5-yn-3-ol](/img/structure/B11618003.png)
![N-[2-methyl-4-({[4-(propan-2-yloxy)phenyl]carbonyl}amino)phenyl]furan-2-carboxamide](/img/structure/B11618015.png)

![4-{5-(4-fluorophenyl)-2-oxo-3-[(4-sulfamoylphenyl)amino]-2,5-dihydro-1H-pyrrol-1-yl}benzenesulfonamide](/img/structure/B11618025.png)
